Ethyl ethyl(phenyl)carbamodithioate
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Overview
Description
Ethyl ethyl(phenyl)carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. These compounds are characterized by the presence of a dithiocarbamate group, which consists of a carbon atom double-bonded to a sulfur atom and single-bonded to another sulfur atom, with the carbon atom also bonded to a nitrogen atom. This compound is used in various chemical processes and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ethyl(phenyl)carbamodithioate can be synthesized through several methods. One common method involves the reaction of ethylamine with carbon disulfide in the presence of a base, followed by the addition of ethyl iodide. The reaction proceeds as follows:
- Ethylamine reacts with carbon disulfide to form ethyl dithiocarbamate.
- Ethyl dithiocarbamate is then treated with ethyl iodide to yield this compound.
The reaction conditions typically involve the use of a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl ethyl(phenyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethyl or phenyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted dithiocarbamates.
Scientific Research Applications
Ethyl ethyl(phenyl)carbamodithioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its use as a potential therapeutic agent for certain diseases.
Industry: It is used in the production of rubber and as a stabilizer in polymer chemistry.
Mechanism of Action
The mechanism of action of ethyl ethyl(phenyl)carbamodithioate involves its interaction with various molecular targets. The dithiocarbamate group can chelate metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with thiol groups in proteins, leading to the modification of protein function. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl ethyl(phenyl)carbamodithioate can be compared with other dithiocarbamates such as:
- Dimethyl dithiocarbamate
- Diethyl dithiocarbamate
- Pyrrolidine dithiocarbamate
Uniqueness
This compound is unique due to its specific ethyl and phenyl substituents, which can influence its chemical reactivity and biological activity. The presence of the phenyl group can enhance its stability and provide additional sites for chemical modification.
Similar Compounds
- Dimethyl dithiocarbamate : Similar structure but with methyl groups instead of ethyl and phenyl groups.
- Diethyl dithiocarbamate : Similar structure but with ethyl groups instead of phenyl groups.
- Pyrrolidine dithiocarbamate : Contains a pyrrolidine ring instead of ethyl and phenyl groups.
Properties
CAS No. |
62603-69-4 |
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Molecular Formula |
C11H15NS2 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
ethyl N-ethyl-N-phenylcarbamodithioate |
InChI |
InChI=1S/C11H15NS2/c1-3-12(11(13)14-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
VPENSWKMGXBPCU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=S)SCC |
Origin of Product |
United States |
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